molecular formula C19H23F2N5O2 B2984719 2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 1797175-09-7

2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B2984719
CAS RN: 1797175-09-7
M. Wt: 391.423
InChI Key: IEHIUTBDXJPLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a methyl group, a triazol group, a piperidin group, and a difluorophenyl group. These groups could potentially confer a variety of chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the triazol group might undergo reactions with electrophiles, while the piperidin group might participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidin group might make the compound basic, while the presence of a triazol group might make it more polar .

Scientific Research Applications

Chiral Oxazolopiperidone Lactams

Chiral oxazolopiperidone lactams have been identified as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. They provide access to enantiopure polysubstituted piperidines, which are crucial for developing complex molecules, including potential pharmaceuticals. This highlights the importance of stereocontrolled synthesis methods in creating structurally diverse compounds for scientific research applications (Escolano et al., 2006).

Antibacterial Activity of Acetamide Derivatives

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has demonstrated their antibacterial potentials. These compounds serve as a foundation for developing new antibacterial agents, illustrating the role of synthetic chemistry in addressing microbial resistance challenges. This research underscores the potential of structurally novel compounds for therapeutic applications (Iqbal et al., 2017).

Antitumor Activity of Novel Derivatives

The development of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their antitumor activity. These studies contribute to the ongoing search for new cancer therapies, highlighting the compound's potential utility in creating agents with promising inhibitory effects on various cell lines. Such research is crucial for expanding the arsenal of drugs available for cancer treatment (Albratty et al., 2017).

Discovery of Histamine H3 Antagonists

The discovery and development of histamine H3 antagonists for treating cognitive disorders and Alzheimer's disease underscore the importance of targeting specific receptors in the brain. This research illustrates the compound's potential role in modulating neurotransmitter release, thereby impacting cognitive processes and offering a pathway to novel treatments for neurodegenerative diseases (Brioni et al., 2011).

Enzyme Inhibitory Activities

The synthesis and evaluation of 1,2,4-triazole analogues for their enzyme inhibitory activities demonstrate the compound's potential applications in biochemistry and pharmacology. By targeting specific enzymes, such compounds contribute to understanding biological processes and developing therapeutic agents for diseases associated with enzyme dysfunction (Virk et al., 2018).

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for biological activity .

properties

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2/c1-24-19(28)26(14-3-4-14)18(23-24)12-6-8-25(9-7-12)11-17(27)22-16-10-13(20)2-5-15(16)21/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHIUTBDXJPLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.